molecular formula C10H9FN2O B061443 5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol CAS No. 179117-86-3

5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol

Cat. No. B061443
M. Wt: 192.19 g/mol
InChI Key: CZYBKGDDEXLCRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis and structural characterization of isostructural compounds with related fluorophenyl and pyrazolyl components have been demonstrated, showing high yields and the suitability for structure determination by single-crystal diffraction (Kariuki et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including fluorophenyl groups, has been extensively studied. Single crystal X-ray diffraction techniques have been employed to determine the planarity and the orientation of fluorophenyl groups relative to the pyrazole core. For instance, the molecular structure and vibrational frequencies of a closely related compound were analyzed, highlighting the planar nature of the molecule and the perpendicular orientation of the fluorophenyl groups (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol" and its derivatives can be attributed to the functional groups present in the molecule. For example, the presence of fluorine atoms significantly influences the molecule's reactivity towards nucleophilic and electrophilic attacks, as indicated by molecular electrostatic potential map analyses (Mary et al., 2015).

Physical Properties Analysis

The physical properties, including crystalline structure and stability, are crucial for understanding the behavior of this compound under various conditions. The crystal packing, hydrogen bonding interactions, and non-covalent interactions play a significant role in the stability of the compound's crystalline form (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, are determined by the compound's molecular structure. The presence of electron-withdrawing fluorine atoms affects the electron density distribution within the molecule, influencing its chemical properties and reactivity (Mary et al., 2015).

Future Directions

The future directions for “5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol” are not clear. However, the synthesis methods for related compounds are being developed and patented731.


Please note that the information provided is based on the closest related compounds I could find, and may not fully apply to “5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol”. For more accurate information, further research is needed.


properties

IUPAC Name

5-(2-fluorophenyl)-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYBKGDDEXLCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol

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